4-(methanesulfonylmethyl)phenol
Overview
Description
4-(Methanesulfonylmethyl)phenol is an organic compound with the molecular formula C8H10O3S. It is a derivative of phenol, where a methanesulfonylmethyl group is attached to the para position of the phenol ring. This compound is known for its various applications in organic synthesis and industrial processes.
Mechanism of Action
Target of Action
It is a phenolic compound, and phenolic compounds are known to interact with proteins, altering their structure and properties . They can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding .
Mode of Action
Phenolic compounds, in general, are known to interact with proteins, leading to changes in their structure and properties . This interaction can lead to the folding or unfolding of protein molecules, forming insoluble or soluble complexes .
Biochemical Pathways
Phenolic compounds are known to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
Phenolic compounds are known to have low oral bioavailability since they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . The bioavailability and pharmacodynamic action of the phenolic compound and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the phenolic compound .
Result of Action
Phenolic compounds are known to inhibit the initiation and progression of cancers by modulating genes regulating key processes such as oncogenic transformation of normal cells, growth and development of tumors, and angiogenesis and metastasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenolic compounds. Biotic and abiotic stress factors directly influence the metabolism of plants, which can affect the secondary metabolism and production of phenolic compounds . These factors can include light, temperature, water availability, and soil nutrients, among others .
Biochemical Analysis
Biochemical Properties
They can act as antioxidants, neutralizing harmful free radicals in the body
Cellular Effects
The cellular effects of 4-(Methylsulfonylmethyl)phenol are also not well-studied. Phenolic compounds can influence cell function in several ways. They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-(Methylsulfonylmethyl)phenol is not well-defined. Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Phenolic compounds can be involved in various metabolic pathways, interacting with different enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methanesulfonylmethyl)phenol can be synthesized through several methods. One common route involves the nucleophilic aromatic substitution of 4-(methylthio)phenol with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for high yield and cost-effectiveness, ensuring the compound is produced efficiently for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfonylmethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenol ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for halogenation, nitration, and sulfonation reactions, respectively
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenol derivatives
Scientific Research Applications
4-(Methanesulfonylmethyl)phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)phenol: Similar structure but lacks the methanesulfonylmethyl group.
4-(Methanesulfonyl)phenol: Similar structure but with a different sulfonyl group.
Uniqueness
4-(Methanesulfonylmethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(methylsulfonylmethyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHAFDGMSXOPSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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